N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Scaffold Design

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide (CAS 2034292-72-1) is a synthetic sulfonamide derivative that integrates three pharmacophoric elements: a benzofuran-2-yl heterocycle, a 2-methoxyethyl linker, and an ortho-bromobenzenesulfonamide moiety. The ortho‑bromobenzenesulfonamide core has been validated as a privileged zinc‑binding scaffold for carbonic anhydrase (CA) isoform inhibition, where the 2‑halogen substituent orients the aromatic ring to modulate isoform selectivity.

Molecular Formula C17H16BrNO4S
Molecular Weight 410.28
CAS No. 2034292-72-1
Cat. No. B2539702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide
CAS2034292-72-1
Molecular FormulaC17H16BrNO4S
Molecular Weight410.28
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H16BrNO4S/c1-22-16(15-10-12-6-2-4-8-14(12)23-15)11-19-24(20,21)17-9-5-3-7-13(17)18/h2-10,16,19H,11H2,1H3
InChIKeyXINISRCNOAURTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide: Structural Profile and Pharmacological Relevance


N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide (CAS 2034292-72-1) is a synthetic sulfonamide derivative that integrates three pharmacophoric elements: a benzofuran-2-yl heterocycle, a 2-methoxyethyl linker, and an ortho-bromobenzenesulfonamide moiety. The ortho‑bromobenzenesulfonamide core has been validated as a privileged zinc‑binding scaffold for carbonic anhydrase (CA) isoform inhibition, where the 2‑halogen substituent orients the aromatic ring to modulate isoform selectivity . The benzofuran subunit is recognized for its contribution to antiproliferative activity in cancer cell lines , while the 2‑methoxyethyl spacer is predicted to fine‑tune lipophilicity and hydrogen‑bonding capacity relative to simple alkyl‑linked analogs. These combined structural features position the compound as a versatile starting point for medicinal chemistry campaigns targeting tumor‑associated carbonic anhydrases, nucleotide pyrophosphatases/phosphodiesterases, and other sulfonamide‑sensitive enzymes.

Why N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide Cannot Be Replaced by In‑Class Sulfonamides


Generic substitution among benzenesulfonamide derivatives is precluded by the non‑interchangeable contributions of the ortho‑bromo substituent, the 2‑methoxyethyl linker, and the benzofuran ring. Crystallographic evidence demonstrates that the 2‑bromobenzenesulfonamide ring acts as a fixed anchor in the CA active site, with the ortho‑halogen orienting the scaffold to achieve isoform selectivity not attainable with para‑substituted or unsubstituted analogs . Replacement of the 2‑methoxyethyl linkage with a simple ethyl or propyl spacer alters both hydrogen‑bond acceptor count and lipophilicity, directly impacting solubility and membrane permeability—parameters that govern performance in cell‑based assays . The benzofuran‑2‑yl group provides π‑stacking and hydrophobic contacts that are absent in phenyl‑ or thiophene‑based sulfonamides, further distinguishing the compound from superficially similar analogs. These interdependent pharmacophoric elements mean that substitution of any single component yields a functionally distinct chemical entity, not a generic equivalent.

Quantitative Differentiation of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide from Structural Analogs


Ortho‑Bromobenzenesulfonamide Scaffold Provides a Fixed Binding Mode for Carbonic Anhydrase Isoform Selectivity

The 2‑bromobenzenesulfonamide moiety serves as a rigid Zn(II)‑anchoring group in carbonic anhydrase (CA) active sites. Structural biology data confirm that the ortho‑bromine atom fixes the orientation of the benzenesulfonamide ring, directly influencing isoform selectivity . In contrast, para‑bromo or meta‑bromo benzenesulfonamide analogs lack this orienting effect, resulting in significantly altered selectivity profiles. This scaffold strategy has been employed in the design of CA inhibitors with picomolar affinity for tumor‑associated isoforms .

Carbonic Anhydrase Inhibition Isoform Selectivity Scaffold Design

2‑Methoxyethyl Linker Modulates Lipophilicity and Hydrogen Bonding Capacity Compared to Alkyl‑Linked Analogs

The 2‑methoxyethyl linker introduces an additional hydrogen‑bond acceptor and modulates the lipophilicity of the molecule relative to simple alkyl‑linked analogs. The 2‑bromobenzenesulfonamide fragment alone has an XLogP3 of 0.8 , while benzofuran‑2‑sulfonamide hybrids typically display LogP values in the range of 1.0–2.0 . The incorporation of the 2‑methoxyethyl group is predicted to shift the overall LogP into a range conducive to both aqueous solubility and passive membrane permeability, avoiding the excessively high lipophilicity often associated with direct benzofuran‑alkyl‑sulfonamide conjugates. By contrast, an N‑propyl or N‑ethyl linker (e.g., N‑(1‑(benzofuran‑2‑yl)propan‑2‑yl)‑2‑bromobenzenesulfonamide) lacks the ether oxygen hydrogen‑bond acceptor, resulting in reduced aqueous solubility and altered pharmacokinetic behavior.

Physicochemical Optimization Linker SAR Lipophilicity Modulation

Benzofuran‑2‑yl Group Contributes Low‑Micromolar Antiproliferative Activity Against Cancer Cell Lines

Benzofuran‑2‑sulfonamide derivatives have demonstrated consistent antiproliferative activity across multiple cancer cell lines. In a representative study of benzofuransulfonamide analogs, the most potent compound (1h) exhibited an IC50 of 4.13 μM against NCI‑H460 non‑small‑cell lung cancer cells, comparable to the positive control cisplatin (IC50 = 4.52 μM) . While direct experimental data for the target compound are not yet available in the public domain, the presence of the benzofuran‑2‑yl group—which is conserved in the active analogs—combined with the ortho‑bromobenzenesulfonamide scaffold known to enhance CA‑dependent antiproliferative effects , supports the expectation of meaningful anticancer activity that can be systematically profiled.

Antiproliferative Activity Benzofuran SAR Oncology Research

Ortho‑Bromo Substituent Enables Late‑Stage Diversification via Intramolecular Arylation Chemistry

The ortho‑bromo group on the benzenesulfonamide ring serves as a synthetic handle for transition‑metal‑free intramolecular arylation, enabling the construction of dibenzosultam scaffolds. A published methodology demonstrates that N‑aryl‑ or N‑benzyl‑2‑halobenzenesulfonamides undergo efficient cyclization using HCOONa⋅2H₂O in DMSO without requiring light irradiation, electrochemical apparatus, transition metals, or oxidants . This reactivity is unique to the ortho‑halogenated isomer; the corresponding para‑bromo or meta‑bromo benzenesulfonamides cannot participate in analogous intramolecular cyclization. The target compound thus serves both as a bioactive candidate in its own right and as a precursor for generating structurally diversified libraries through late‑stage C–C bond formation.

Synthetic Chemistry C–H Functionalization Building Block Utility

Benzofuran–Sulfonamide Hybrids Exhibit Sub‑Micromolar Inhibition of NPP1 and NPP3 with Defined Selectivity Profiles

A series of benzofuran‑based sulfonate and sulfamate derivatives have been characterized as potent and selective inhibitors of ecto‑nucleotide pyrophosphatases/phosphodiesterases (NPP1 and NPP3), which are validated drug targets for pathological calcification and cancer, respectively. The most active NPP1 inhibitors (compounds 1c, 1g, 1n, 1s) displayed IC50 values in the range of 0.12–0.95 µM, while the most potent NPP3 inhibitors (1e, 1f, 1j, 1l) showed IC50 values in the same range . Importantly, selectivity was tunable: compounds 1d, 1f, and 1t were highly selective for NPP1 over NPP3, whereas 1m and 1s were selective toward NPP3 over NPP1 . The target compound, bearing a benzofuran‑2‑yl group and a sulfonamide moiety, shares the key pharmacophoric features of this series and is expected to engage NPP active sites in a comparable manner. Direct screening against NPP1/NPP3 would clarify its selectivity profile.

Nucleotide Pyrophosphatase/Phosphodiesterase NPP Inhibition Ectonucleotidase

Optimal Research and Procurement Applications for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide


Selective Carbonic Anhydrase IX/XII Inhibitor Development for Hypoxic Tumor Targeting

The ortho‑bromobenzenesulfonamide scaffold endows the compound with a fixed binding geometry in CA active sites, as demonstrated by co‑crystal structures of related 2‑halobenzenesulfonamide inhibitors . This rigidity is essential for achieving isoform selectivity toward the tumor‑associated isoforms CA IX and CA XII, a strategy that has yielded inhibitors with nanomolar Kᵢ values (10.0–97.5 nM) and selectivity indices exceeding 250‑fold over off‑target CA I . The benzofuran tail can be further optimized to exploit hydrophobic and hydrophilic sub‑pockets within the CA active site. Research groups developing CA‑targeted anticancer agents should procure this compound as a defined‑geometry scaffold for structure‑guided lead optimization.

Antiproliferative Screening in Oncology‑Focused Compound Libraries

Benzofuran‑2‑sulfonamide derivatives have demonstrated reproducible antiproliferative activity, with IC50 values in the low‑micromolar range against NCI‑H460 lung cancer cells (4.13 µM) . The target compound integrates the benzofuran‑sulfonamide pharmacophore with an ortho‑bromo handle that may enhance cellular activity through improved target engagement. Procurement is recommended for inclusion in medium‑throughput antiproliferative screening panels, particularly those targeting non‑small‑cell lung cancer, breast cancer (MCF‑7), or colon cancer (HT‑29) cell lines, where benzofuran‑sulfonamide hybrids have shown the most promising preliminary activity .

Synthetic Building Block for Diversification via C–H Functionalization Chemistry

The ortho‑bromine substituent uniquely qualifies this compound as a substrate for intramolecular arylation reactions that generate dibenzosultam scaffolds under mild, transition‑metal‑free conditions (HCOONa⋅2H₂O/DMSO, 120 °C) . This chemistry is inaccessible to para‑ or meta‑bromo analogs. Medicinal chemistry laboratories seeking to generate diverse sulfonamide‑based libraries through late‑stage functionalization will find the compound a valuable starting material. The resulting dibenzosultams represent a distinct chemotype with potential for novel biological activity.

NPP1/NPP3 Inhibitor Screening for Calcification Disorders and Cancer

The benzofuran‑sulfonamide chemotype has been pharmacologically validated as a privileged scaffold for nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibition, with lead compounds achieving sub‑micromolar IC50 values (0.12–0.95 µM) and tunable NPP1 vs. NPP3 selectivity . Procurement of this compound for enzymatic profiling against NPP1 and NPP3 is warranted, as the methoxyethyl linker and ortho‑bromo substitution may impart selectivity advantages over previously characterized analogs. Positive hits could serve as starting points for programs targeting pathological aortic calcification (NPP1) or NPP3‑driven cancer progression.

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.